molecular formula C8H14ClF2N B6171045 8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2649060-89-7

8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No.: B6171045
CAS No.: 2649060-89-7
M. Wt: 197.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-difluorobicyclo[321]octan-3-amine hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl It is a bicyclic amine with two fluorine atoms attached to the bicyclo[321]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene or a related compound.

    Amination: The amine group is introduced via nucleophilic substitution reactions, often using ammonia or primary amines under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiols (RSH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Azides, thiols

Scientific Research Applications

8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane: A structurally related compound with a nitrogen atom in the bicyclic ring system.

    8,8-difluorobicyclo[3.2.1]octan-3-yl methanamine hydrochloride: A similar compound with a methanamine group instead of an amine group.

Uniqueness

8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.

Properties

CAS No.

2649060-89-7

Molecular Formula

C8H14ClF2N

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.